Structural Differentiation via Hydroxy Substituent: Impact on Hydrogen-Bond Donor Count and Predicted Lipophilicity
The presence of the secondary alcohol at the 2-position of the butanoate chain distinguishes the target compound from its non-hydroxylated analog, Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CAS 39739-03-2). This functional group introduces one additional hydrogen-bond donor (HBD = 1 vs. 0) and one additional hydrogen-bond acceptor (HBA = 5 vs. 4), which can significantly alter target binding and solubility [1]. The hydroxyl group is also a synthetic handle for further functionalization (e.g., oxidation to a ketone or conjugation to a prodrug moiety), providing synthetic versatility not possible with the non-hydroxylated analog .
| Evidence Dimension | Hydrogen-Bond Donor Count |
|---|---|
| Target Compound Data | 1 (PubChem computed) |
| Comparator Or Baseline | Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate: 0 (PubChem computed) |
| Quantified Difference | +1 HBD |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem release 2024.11.20) |
Why This Matters
This structural difference makes the target compound uniquely suited as a chiral scaffold or intermediate in medicinal chemistry, where an additional hydrogen-bond donor can enhance target binding or alter solubility compared to non-hydroxylated analogs.
- [1] PubChem. Methyl 4-(1,3-dioxoisoindolin-2-yl)-2-hydroxybutanoate (CID 14683716) and Methyl 4-(1,3-dioxoisoindolin-2-yl)butanoate (CID 303595). Computed Properties. View Source
